molecular formula C11H8N2O3 B11774807 3-(Benzo[d][1,3]dioxol-5-yl)-4,5-dihydroisoxazole-5-carbonitrile

3-(Benzo[d][1,3]dioxol-5-yl)-4,5-dihydroisoxazole-5-carbonitrile

Cat. No.: B11774807
M. Wt: 216.19 g/mol
InChI Key: GQPRHPWCDUSHLS-UHFFFAOYSA-N
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Description

3-(Benzo[d][1,3]dioxol-5-yl)-4,5-dihydroisoxazole-5-carbonitrile is a synthetic organic compound that features a benzo[d][1,3]dioxole moiety fused with a dihydroisoxazole ring and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)-4,5-dihydroisoxazole-5-carbonitrile typically involves the following steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde or other suitable reagents.

    Construction of the Dihydroisoxazole Ring: This step often involves the reaction of nitrile oxides with alkenes or alkynes under mild conditions.

    Introduction of the Carbonitrile Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(Benzo[d][1,3]dioxol-5-yl)-4,5-dihydroisoxazole-5-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)-4,5-dihydroisoxazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1-(Benzo[d][1,3]dioxol-5-yl)-3-phenylprop-2-en-1-one: This compound shares the benzo[d][1,3]dioxole moiety but differs in its overall structure and properties.

    3-(Benzo[d][1,3]dioxol-5-yl)acrylaldehyde: Another compound with the benzo[d][1,3]dioxole moiety, but with different functional groups.

Uniqueness

3-(Benzo[d][1,3]dioxol-5-yl)-4,5-dihydroisoxazole-5-carbonitrile is unique due to its combination of the benzo[d][1,3]dioxole moiety with a dihydroisoxazole ring and a carbonitrile group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C11H8N2O3

Molecular Weight

216.19 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-4,5-dihydro-1,2-oxazole-5-carbonitrile

InChI

InChI=1S/C11H8N2O3/c12-5-8-4-9(13-16-8)7-1-2-10-11(3-7)15-6-14-10/h1-3,8H,4,6H2

InChI Key

GQPRHPWCDUSHLS-UHFFFAOYSA-N

Canonical SMILES

C1C(ON=C1C2=CC3=C(C=C2)OCO3)C#N

Origin of Product

United States

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